1,1-Dimethoxypentan-3-one
Overview
Description
1,1-Dimethoxypentan-3-one is an organic compound with the molecular formula C7H14O3 It is a ketone with two methoxy groups attached to the first carbon atom and a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethoxypentan-3-one can be synthesized through several methods. One common approach involves the reaction of 3-pentanone with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then undergoes further methoxylation to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves continuous flow processes to ensure high yield and purity. The use of heterogeneous catalysts in a gas-phase reaction is preferred for ease of product and catalyst recovery, as well as suitability for continuous processing .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethoxypentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution of methoxy groups with other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Dimethoxypentan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which 1,1-dimethoxypentan-3-one exerts its effects depends on the specific reaction or application. In general, the compound can act as a nucleophile or electrophile in various chemical reactions. Its methoxy groups can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethoxy-3-pentanone: Similar structure but with methoxy groups on different carbon atoms.
1,1-Dimethoxyethane: A simpler compound with a shorter carbon chain.
1,1-Dimethoxypropane: Another similar compound with a different carbon chain length.
Uniqueness
1,1-Dimethoxypentan-3-one is unique due to its specific arrangement of methoxy groups and the pentanone backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and industry.
Properties
IUPAC Name |
1,1-dimethoxypentan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-4-6(8)5-7(9-2)10-3/h7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCRQIULMFHSGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457855 | |
Record name | 1,1-dimethoxy-pentan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31199-03-8 | |
Record name | 1,1-dimethoxy-pentan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.